molecular formula C9H9BrN2O3 B7940225 3-(5-Bromo-2-nitrophenoxy)azetidine

3-(5-Bromo-2-nitrophenoxy)azetidine

Cat. No.: B7940225
M. Wt: 273.08 g/mol
InChI Key: YJICQBRPJPGXKO-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-nitrophenoxy)azetidine (CAS 1486224-32-1) is a small molecule building block of interest in medicinal chemistry and drug discovery research. This compound features an azetidine ring, a four-membered nitrogen-containing heterocycle that is increasingly valued in lead optimization for its ability to improve the physicochemical properties of drug candidates . The structure integrates this constrained azetidine ring with a bromo- and nitro-substituted phenyl ring, providing a versatile handle for further synthetic diversification via cross-coupling reactions (e.g., Suzuki reactions) and reduction chemistry . With a molecular formula of C 9 H 9 BrN 2 O 3 and a molecular weight of 273.08 g/mol, this compound serves as a key synthetic intermediate . Researchers utilize such functionalized azetidines to access more complex, diverse molecular frameworks, including fused, bridged, and spirocyclic ring systems, which are valuable for probing biological systems and exploring new chemical space . The presence of both bromo and nitro substituents makes this compound particularly useful for constructing compound libraries targeting the central nervous system (CNS) and other therapeutic areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-bromo-2-nitrophenoxy)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O3/c10-6-1-2-8(12(13)14)9(3-6)15-7-4-11-5-7/h1-3,7,11H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJICQBRPJPGXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 5 Bromo 2 Nitrophenoxy Azetidine and Analogous Structures

Retrosynthetic Analysis of the 3-(5-Bromo-2-nitrophenoxy)azetidine Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. google.comrsc.orgmagtech.com.cn For this compound, the primary disconnection points are the ether linkage and the carbon-nitrogen bonds of the azetidine (B1206935) ring itself.

Primary Disconnection (C-O Ether Bond): The most logical initial disconnection is at the ether bond. This simplifies the target molecule into two key fragments: an N-protected azetidin-3-ol (B1332694) (a common intermediate) and an activated aromatic partner, such as 4-bromo-1-fluoro-2-nitrobenzene. The fluorine atom serves as a good leaving group for nucleophilic aromatic substitution (SNAr). An alternative aromatic precursor could be 1,4-dibromo-2-nitrobenzene. The synthesis would then involve a nucleophilic substitution reaction, such as a Williamson ether synthesis or a Buchwald-Hartwig C-O coupling, in the final step. The nitrogen of the azetidine would require a protecting group (e.g., Boc or Benzyl) that can be removed after the coupling.

Secondary Disconnection (Azetidine C-N Bonds): The N-protected azetidin-3-ol intermediate can be further disconnected. A common strategy for forming the azetidine ring is through intramolecular cyclization. This involves disconnecting the two C-N bonds, leading back to a linear 1,3-difunctionalized propane (B168953) derivative. A highly versatile and common starting material for this approach is epichlorohydrin (B41342). Reaction of epichlorohydrin with a protected amine (like benzylamine) can generate a 1-amino-3-chloro-2-propanol intermediate, which can then be induced to cyclize into the desired 1-benzyl-3-hydroxyazetidine. organic-chemistry.org

This two-tiered retrosynthetic approach identifies N-protected azetidin-3-ol as a pivotal intermediate, whose synthesis is key to accessing the final target. The subsequent sections will detail the forward-synthesis strategies for constructing this crucial azetidine core.

Strategies for Azetidine Ring Construction

The construction of the strained four-membered azetidine ring requires specific synthetic methods that can overcome the inherent energetic barriers. nih.gov Key strategies include intramolecular cyclizations and cycloaddition reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization is one of the most common and reliable methods for synthesizing azetidine rings. frontiersin.org These methods typically involve the formation of a C-N bond from a linear precursor containing an amine nucleophile and a suitable leaving group at the 3-position relative to the nitrogen.

The formation of azetidines via intramolecular nucleophilic substitution is a foundational strategy. nih.govnih.gov This typically involves a γ-amino alcohol or a γ-halo amine as the immediate precursor. The hydroxyl or halide group serves as a leaving group (or is converted into one) that is displaced by the tethered amine nucleophile to form the four-membered ring.

A common route starts with 1,3-amino alcohols. The hydroxyl group must first be converted into a better leaving group, such as a tosylate or mesylate. Subsequent treatment with a base facilitates the intramolecular SN2 reaction to yield the azetidine. nih.gov A straightforward one-pot synthesis of 1,3-disubstituted azetidines has been achieved by reacting primary amines with the in-situ generated bis-triflates of 2-substituted-1,3-propanediols. rsc.org

The table below summarizes representative examples of azetidine synthesis via intramolecular nucleophilic substitution.

Precursor TypeReagents and ConditionsProductYield (%)Reference
γ-Amino alcohol1. MsCl, Et3N; 2. BaseN-Substituted azetidineVaries nih.gov
2-Substituted-1,3-propanediol1. Tf2O, pyridine; 2. Primary amine1,3-Disubstituted azetidineVaries rsc.org
β-Amino alcohol1. Cu-catalyzed N-arylation; 2. N-cyanomethylation; 3. MsCl, baseN-Aryl-2-cyanoazetidineHigh nih.gov
1,3-DihalidePrimary amine, Na2CO3, H2O, MicrowaveN-Substituted azetidineGood nih.gov

Cascade reactions offer an elegant and efficient pathway to complex cyclic systems by forming multiple bonds in a single synthetic operation. For azetidine synthesis, cascades involving the ring-opening of strained heterocycles like aziridines or epoxides are particularly powerful.

From Epoxy Amines: The intramolecular aminolysis of epoxides is a viable route to hydroxyl-substituted azetidines. researchgate.net Specifically, the Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃)-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides a novel and efficient route to 3-hydroxyazetidines. researchgate.net This reaction proceeds in high yields and tolerates a variety of sensitive functional groups. The cis stereochemistry of the epoxy amine is crucial for the regioselective C3-attack of the amine, leading to the desired four-membered ring, whereas trans-isomers tend to yield five-membered pyrrolidines. researchgate.net The synthesis of the required cis-3,4-epoxy amine precursors can be achieved in a few steps from commercially available materials like cis-3-hexen-1-ol. researchgate.net

The following table illustrates the scope of the La(OTf)₃-catalyzed synthesis of azetidines.

Substrate (cis-3,4-epoxy amine)Product (3-hydroxyazetidine derivative)Yield (%)Reference
N-Benzyl protectedN-Benzyl-3-hydroxy-2-ethylazetidine95 researchgate.net
N-Butyl protectedN-Butyl-3-hydroxy-2-ethylazetidine91 researchgate.net
N-Allyl protectedN-Allyl-3-hydroxy-2-ethylazetidine68 researchgate.net
N-Boc protectedN-Boc-3-hydroxy-2-ethylazetidine92 researchgate.net
Substrate with nitrile groupN-Benzyl-3-hydroxy-2-(2-cyanoethyl)azetidine95 researchgate.net

From Aziridinium (B1262131) Ylides: The ring expansion of aziridines to azetidines via the formation of aziridinium ylides is another sophisticated strategy. This typically involves the reaction of an aziridine (B145994) with a carbene, often generated from a diazo compound in the presence of a metal catalyst (e.g., rhodium or copper). The nucleophilic nitrogen of the aziridine attacks the metal carbene to form an aziridinium ylide intermediate. This reactive intermediate can then undergo a researchgate.net-Stevens or nih.gov-Stevens rearrangement to furnish the ring-expanded azetidine product. This method allows for the creation of densely functionalized azetidines with high stereocontrol.

Cycloaddition Reactions

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, represent one of the most efficient methods for constructing rings.

The aza Paternò-Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene to form an azetidine. This reaction is the nitrogen analogue of the well-known Paternò-Büchi reaction for oxetane (B1205548) synthesis. Despite its potential for atom economy, the application of this reaction has been challenging due to competing side reactions, such as the rapid E/Z isomerization of the excited imine, which prevents cycloaddition.

Successful aza Paternò-Büchi reactions often rely on specific substrates or reaction conditions. The reaction typically proceeds via the excitation of the imine component to its triplet state, which then reacts with the ground-state alkene in a stepwise fashion through a 1,4-biradical intermediate. To overcome the challenge of imine isomerization, many successful examples utilize cyclic imines or imine equivalents where rotation around the C=N bond is restricted. Recent advances have employed visible-light photocatalysis to mediate these reactions under milder conditions, expanding their scope and applicability. nih.gov For instance, 3-substituted quinoxalin-2(1H)-ones have been shown to undergo enantioselective aza Paternò-Büchi reactions with various alkenes using a chiral sensitizer.

The table below presents examples of azetidine synthesis via the aza Paternò-Büchi reaction.

Imine ComponentAlkene ComponentConditionsProductYield (%)Reference
3-Phenylquinoxalin-2(1H)-oneStyreneChiral sensitizer, λ=420 nmChiral fused azetidine99
3-Methylquinoxalin-2(1H)-one4-MethoxystyreneChiral sensitizer, λ=420 nmChiral fused azetidine85
1,3,4-OxadiazoleIndeneUV lightFused azetidine7
2-Isoxazoline-3-carboxylateVarious alkenesIr(III) photocatalyst, blue lightFunctionalized azetidineVaries nih.gov
Transition Metal-Catalyzed Cycloaddition Approaches (e.g., Cu(I)-catalyzedacs.orgnih.gov-rearrangement and 4π-electrocyclization)

Transition metal catalysis offers powerful tools for constructing complex cyclic systems. One notable strategy involves a cascade reaction initiated by a copper(I) catalyst. This method utilizes O-propargylic oximes, which undergo a tandem acs.orgnih.gov-rearrangement and 4π-electrocyclization to furnish a variety of azetidine nitrones. acs.orgnih.gov

The reaction is initiated by the coordination of a Cu(I) catalyst to the alkyne of the O-propargylic oxime. acs.org This triggers a 5-endo-cyclization, followed by ring-opening to generate an N-allenylnitrone intermediate. This intermediate then undergoes a 4π-electrocyclization, ultimately leading to the azetidine nitrone product after rearrangement. acs.org The substituent at the alkyne terminus plays a crucial role in directing the course of the electrocyclization and determining the final product structure. acs.orgnih.gov These resulting azetidine nitrones are versatile intermediates that can be further transformed, for instance, through [3+2] cycloaddition reactions. acs.org

Table 1: Key Features of Cu(I)-Catalyzed Azetidine Nitrone Synthesis

FeatureDescriptionSource(s)
Catalyst System Copper(I) bromide (CuBr) combined with a ligand such as 2-aminopyridine. acs.orgnih.gov
Starting Material O-propargylic oximes. acs.orgnih.gov
Key Intermediates N-allenylnitrone formed via a acs.orgnih.gov-rearrangement. acs.org
Core Mechanism A cascade involving acs.orgnih.gov-rearrangement and 4π-electrocyclization. acs.orgnih.gov
Product Azetidine nitrones. acs.orgnih.gov
Versatility The substituent on the alkyne and oxime moieties can influence the reaction outcome. acs.org

Reductive Transformations of Azetidin-2-ones (β-lactams)

One of the most established and widely utilized methods for synthesizing azetidines is the reduction of the corresponding azetidin-2-ones, commonly known as β-lactams. acs.orgrsc.org The accessibility of β-lactams through well-known reactions like the Staudinger cycloaddition of ketenes and imines makes this a highly practical route. researchgate.net

The reduction of the β-lactam's amide carbonyl group to a methylene (B1212753) group is typically achieved with high efficiency using various reducing agents. The choice of reagent can be critical, as the strained azetidine ring can be susceptible to ring-opening, particularly in the presence of Lewis acids. acs.orgrsc.org

Commonly employed reducing agents include:

Diborane (B₂H₆) in tetrahydrofuran (B95107) (THF). acs.org

Lithium aluminum hydride (LiAlH₄) . acs.org

Alanes , such as monochloroalane (AlH₂Cl) or dichloroalane (AlHCl₂), which are often noted for their high efficiency and chemoselectivity in this transformation. acs.orgnih.gov

A significant advantage of this method is that the stereochemistry of substituents on the β-lactam ring is generally retained during the reduction process. acs.org However, care must be taken with certain substrates, as electron-rich substituents on the ring can sometimes promote rearrangement or ring-opening. acs.org

Table 2: Comparison of Reducing Agents for β-Lactam to Azetidine Transformation

Reducing AgentTypical ConditionsAdvantagesPotential IssuesSource(s)
Diborane (B₂H₆)THFRapid, good yield- acs.org
LiAlH₄Ethereal solventsPowerful, commonCan be unselective with other functional groups acs.org
Alanes (AlH₂Cl, AlHCl₂)Ethereal solventsHighly efficient, chemoselectiveLewis acidity can cause ring-opening with sensitive substrates acs.orgrsc.orgnih.gov

Metal-Catalyzed Azetidine Formation (e.g., La(OTf)₃-catalyzed, Pd(II)-catalyzed C(sp³)–H amination)

Modern synthetic methods increasingly rely on metal catalysis to form the azetidine ring with high precision and efficiency. Lanthanide and palladium catalysts have proven particularly effective in this regard.

Lanthanum(III) Triflate (La(OTf)₃)-Catalyzed Cyclization : A novel approach involves the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.orgnih.gov This method proceeds with high regioselectivity, favoring the C3-selective attack of the amine on the epoxide to form the four-membered azetidine ring. nih.govelsevierpure.com A key advantage is its tolerance of a wide array of functional groups, including those that are sensitive to acid or are Lewis basic, such as Boc, PMB, and TBS protecting groups, as well as nitriles and sulfides. frontiersin.org

Palladium(II)-Catalyzed C(sp³)–H Amination : Palladium catalysis enables the direct formation of azetidines through intramolecular C(sp³)–H amination. acs.orgorganic-chemistry.org This powerful strategy typically employs a directing group, such as picolinamide (B142947) (PA), attached to an amine substrate. nih.gov The catalyst activates a γ-C(sp³)–H bond, leading to the formation of a C-N bond and constructing the azetidine ring. acs.orgorganic-chemistry.org This method is notable for its ability to functionalize unactivated C-H bonds under relatively mild conditions and with predictable selectivity. nih.gov The reaction proceeds through a proposed Pd(II)/Pd(IV) catalytic cycle and can deliver azetidines with high diastereoselectivity. organic-chemistry.org

Table 3: Overview of Selected Metal-Catalyzed Azetidine Syntheses

Catalytic SystemSubstrate TypeKey TransformationAdvantagesSource(s)
La(OTf)₃cis-3,4-Epoxy aminesIntramolecular regioselective aminolysisHigh yields, excellent functional group tolerance nih.govfrontiersin.orgnih.gov
Pd(OAc)₂ / Picolinamide (PA)PA-protected aminesIntramolecular C(sp³)–H aminationFunctionalizes unactivated C-H bonds, predictable selectivity acs.orgorganic-chemistry.orgnih.gov

Asymmetric Synthesis and Enantioselective Approaches to Azetidines

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric methods for azetidine synthesis. These strategies aim to control the stereochemistry of the final product, which is crucial for biological activity.

Several key enantioselective approaches have been established:

Chiral Starting Materials : A common strategy begins with readily available chiral precursors, such as β-amino alcohols. thieme-connect.com These can be converted into functionalized azetidines through multi-step sequences that preserve the initial stereochemistry. thieme-connect.com Similarly, chiral templates like L-glutamic acid can be used to construct enantiopure β-lactams, which are then reduced to the corresponding chiral azetidines. rsc.org

Chiral Auxiliaries : The use of a chiral auxiliary can effectively induce stereocontrol. For example, inexpensive and readily available chiral tert-butanesulfinamides can be reacted with 1,3-bis-electrophiles to provide a scalable, three-step synthesis of enantioenriched C2-substituted azetidines. acs.org The auxiliary guides the stereochemical outcome and can be cleaved in a subsequent step. acs.org

Asymmetric Catalysis : Chiral ligands can be used in combination with metal catalysts to achieve enantioselectivity. For instance, enantiopure cis-azetidines have themselves been employed as chiral ligands for transition metals like copper. bham.ac.uk These Cu-azetidine complexes have been shown to be effective catalysts for reactions such as the asymmetric Henry reaction, achieving excellent enantioselectivity (up to >99.5% ee). bham.ac.uk

The intramolecular Mitsunobu reaction is another powerful tool, where a chiral amino alcohol derivative can be cyclized to form the azetidine core with defined contiguous stereogenic centers, a key step in the synthesis of complex natural products like penaresidin (B1208786) B. rsc.org

Formation of the Phenoxy Ether Moiety in this compound

Once the 3-hydroxyazetidine core is synthesized, the final key step is the formation of the ether linkage to the 5-bromo-2-nitrophenyl group. This is typically achieved through nucleophilic substitution.

Williamson Ether Synthesis under Varied Conditions (e.g., microwave-assisted, mild conditions)

The Williamson ether synthesis is a fundamental and versatile method for forming ethers. sid.ir In the context of this compound, this would involve the reaction of the alkoxide of 3-hydroxyazetidine with a suitable 5-bromo-2-nitrophenyl halide.

Modern variations of this reaction have been developed to improve efficiency, reduce reaction times, and employ milder conditions. Microwave-assisted synthesis, in particular, offers a green and rapid alternative to conventional heating. researchgate.netbenthamscience.com Studies have shown that alkyl aryl ethers, including those with nitro-substituents, can be synthesized efficiently under microwave irradiation, often in solvent-free conditions using a mild solid base like potassium carbonate. sid.ir These methods avoid the need for harsh bases or high temperatures, which is beneficial for preserving the integrity of the strained azetidine ring. sid.irresearchgate.net

Table 4: Conditions for Microwave-Assisted Williamson Ether Synthesis

FeatureDescriptionAdvantageSource(s)
Energy Source Microwave irradiation (e.g., 300W)Rapid heating, reduced reaction times researchgate.netbenthamscience.comnumberanalytics.com
Base Mild solid base (e.g., K₂CO₃)Avoids corrosive bases, simplifies workup sid.ir
Solvent Often solvent-free or green solventsEnvironmentally friendly, reduced waste sid.irresearchgate.net
Catalyst Can be performed without phase-transfer catalystsSimpler reaction setup researchgate.netbenthamscience.com

Nucleophilic Aromatic Substitution for Nitro-Substituted Phenoxy Ethers

The formation of the ether bond in this compound is an example of a Nucleophilic Aromatic Substitution (SₙAr) reaction. The success of this reaction is critically dependent on the electronic properties of the aromatic ring.

The presence of a strongly electron-withdrawing group, such as a nitro group (-NO₂), positioned ortho or para to a leaving group (like the bromine atom at the C1 position of a precursor like 1,4-dibromo-2-nitrobenzene) is essential. The nitro group powerfully activates the aromatic ring towards attack by nucleophiles. It does this by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance.

In this specific synthesis, the alkoxide generated from 3-hydroxyazetidine acts as the nucleophile. It attacks the carbon atom bearing the leaving group (e.g., a halogen) that is ortho to the nitro group. The high electrophilicity of this position, induced by the nitro group, facilitates the displacement of the leaving group and the formation of the desired aryl ether bond. This electronic activation is the key principle that allows the Williamson-type synthesis described in section 2.3.1 to proceed efficiently for this particular class of nitro-substituted compounds.

Introduction and Functionalization of Halogen and Nitro Groups on the Aromatic Ring

The construction of the 5-bromo-2-nitrophenoxy moiety is a key challenge in the synthesis of the target molecule. This process hinges on the principles of electrophilic aromatic substitution, where the directing effects of the substituents already present on the ring guide the position of incoming groups. The ether oxygen (or a precursor hydroxyl group) is an activating, ortho, para-directing group, while the nitro group is a strongly deactivating, meta-directing group. The bromo group is deactivating but directs subsequent substitutions to the ortho and para positions. A successful synthesis must navigate these competing influences to achieve the desired 1,2,5-substitution pattern.

Regioselective Bromination Methodologies

Electrophilic aromatic bromination is a fundamental method for introducing bromine atoms onto an aromatic ring. towson.edunih.gov The regioselectivity of this reaction is highly dependent on the nature of the substituents already on the ring, the brominating agent used, and the reaction conditions. towson.edunih.gov

For activated rings, such as phenols or phenyl ethers, bromination is facile. Anisole, a simple phenyl ether, undergoes bromination with bromine in a solvent like ethanoic acid without the need for a strong Lewis acid catalyst. stackexchange.com The alkoxy group is a powerful ortho, para-director, leading to a mixture of o-bromo and p-bromo isomers. The ratio of these isomers can be influenced by steric hindrance; bulkier alkoxy groups or brominating agents tend to favor the less sterically hindered para position. towson.edu

A variety of brominating agents can be employed to control regioselectivity. While elemental bromine (Br₂) is common, reagents like N-bromosuccinimide (NBS) are often used for milder, more selective reactions. The use of NBS in conjunction with silica (B1680970) gel has been reported as an effective system for regioselective bromination. nih.gov For phenols, reagents such as tetraalkylammonium tribromides have been shown to provide high para-selectivity. nih.gov

In the context of synthesizing a precursor like 5-bromo-2-nitrophenol (B22722), one might consider brominating 2-nitrophenol (B165410). The hydroxyl group is a strong ortho, para-director, while the nitro group is a meta-director. The positions ortho and para to the hydroxyl group are C4 and C6. The positions meta to the nitro group are also C4 and C6. Therefore, bromination is strongly directed to these positions, making the synthesis of the 5-bromo isomer from this precursor challenging. A more viable route might involve starting with a differently substituted precursor where the directing groups cooperate to install the bromine at the desired position.

Table 1: Regioselectivity in the Bromination of Substituted Phenols
Starting MaterialBrominating Agent/ConditionsMajor Product(s)Rationale for Selectivity
Phenol (B47542)Br₂ in CS₂2-Bromophenol, 4-BromophenolStrong o,p-directing effect of the -OH group.
4-NitrophenolBr₂ in Acetic Acid2-Bromo-4-nitrophenolThe -OH group directs ortho; the -NO₂ group directs meta. Both direct to the C2 and C6 positions.
2-NitrophenolOxidative Bromination4-Bromo-2-nitrophenolThe -OH group directs to the para position (C4), which is also meta to the -NO₂ group. chemicalbook.com

Direct and Indirect Nitration of Aromatic Systems

Nitration is a classic electrophilic aromatic substitution reaction, typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The regiochemical outcome of nitration is governed by the electronic properties of the substituents on the benzene (B151609) ring. libretexts.orglumenlearning.com

Activating groups (e.g., -OH, -OR, -CH₃) are electron-donating and direct incoming electrophiles to the ortho and para positions. They increase the rate of reaction compared to benzene. lumenlearning.com For example, the nitration of phenol is about 1000 times faster than the nitration of benzene. lumenlearning.com

Deactivating groups (e.g., -NO₂, -CN, -CHO, -CO₂R) are electron-withdrawing and direct incoming electrophiles to the meta position. libretexts.org They decrease the reaction rate significantly. lumenlearning.com

Halogens (-F, -Cl, -Br, -I) are a unique class. They are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of their ability to donate a lone pair of electrons via resonance, which stabilizes the carbocation intermediate for ortho and para attack. libretexts.org

The product distribution in nitration reactions is a result of these directing effects. For instance, the nitration of toluene (B28343) (methylbenzene) yields a mixture of 2-nitrotoluene (B74249) and 4-nitrotoluene, with very little of the meta isomer formed. chemguide.co.ukmsu.edu Conversely, the nitration of nitrobenzene, if forced to react at higher temperatures, yields 1,3-dinitrobenzene. chemguide.co.uk

Table 2: Product Distribution in the Nitration of Monosubstituted Benzenes libretexts.orgmsu.edu
Substituent (in C₆H₅-Y)% Ortho Product% Meta Product% Para ProductDirecting Effect
-OH50050ortho, para-
-CH₃63334ortho, para-
-Br43156ortho, para-
-CHO19729meta-
-NO₂7912meta-

Sequential Introduction of Substituents on Phenyl Ether Scaffolds

The synthesis of a polysubstituted aromatic ring like that in this compound is most strategically approached by building the substitution pattern on a simpler precursor before attaching the azetidine moiety. The final step is often a nucleophilic substitution reaction, such as the Williamson ether synthesis, between a suitably functionalized phenol and an azetidine derivative. byjus.comwikipedia.org

The Williamson ether synthesis involves the reaction of a deprotonated alcohol (an alkoxide) with an alkyl halide in an Sₙ2 reaction. wikipedia.orgorganicchemistrytutor.com To synthesize the target molecule, one would react the sodium or potassium salt of 5-bromo-2-nitrophenol with a 3-azetidinyl halide or sulfonate (e.g., 3-iodoazetidine (B8093280) or azetidin-3-yl tosylate). This approach necessitates the prior synthesis of 5-bromo-2-nitrophenol.

The synthesis of 5-bromo-2-nitrophenol itself requires careful planning. As discussed, direct bromination of 2-nitrophenol or nitration of 3-bromophenol (B21344) is unlikely to yield the desired isomer in significant quantities. A more successful strategy often involves a sequence of reactions where the directing effects of the substituents are leveraged advantageously, or functional group interconversions are used. For instance, a synthetic pathway might start with a precursor like 3-bromotoluene. Nitration of 3-bromotoluene, where the methyl group is ortho, para-directing and the bromo group is also ortho, para-directing, can lead to a mixture of isomers, including 3-bromo-2-nitrotoluene (B1267226) and 3-bromo-4-nitrotoluene. After separation, the methyl group of the desired isomer can be oxidized to a carboxylic acid and then converted to a phenol, thus establishing the required 5-bromo-2-nitrophenol scaffold ready for coupling with the azetidine ring.

This multi-step approach, involving the sequential introduction of substituents followed by a final coupling reaction, is a cornerstone of modern organic synthesis, allowing for the construction of highly functionalized and complex molecules with precise control over the substitution pattern.

Strain-Driven Reactivity of the Four-Membered Azetidine Heterocycle

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a primary driver of its chemical reactivity, making it susceptible to reactions that relieve this tension. rsc.orgresearchwithrutgers.comresearchgate.net While more stable and easier to handle than the highly reactive three-membered aziridines, the azetidine ring can be selectively activated to undergo a variety of transformations. rsc.orgresearchwithrutgers.com

One of the most characteristic reactions of azetidines is their susceptibility to nucleophilic attack, leading to ring-opening. magtech.com.cn These reactions typically require activation of the azetidine nitrogen, often by protonation or conversion to a quaternary ammonium (B1175870) salt, which enhances the electrophilicity of the ring carbons. magtech.com.cnresearchgate.net The regioselectivity of the attack is influenced by both electronic and steric factors. magtech.com.cn

In the case of this compound, nucleophilic attack can theoretically occur at either the C2 or C4 position. The ether linkage at the C3 position is less likely to be the primary site of initial nucleophilic attack on the ring itself. Upon N-activation (e.g., N-alkylation or N-protonation to form an azetidinium ion), the ring carbons become more susceptible to cleavage. Nucleophiles will typically attack one of the carbon atoms adjacent to the nitrogen, leading to the cleavage of a C-N bond. nih.govresearchgate.net The outcome of such reactions often yields functionalized linear amines. nih.gov

Table 1: Expected Products from Nucleophilic Ring-Opening of Activated this compound

Nucleophile (Nu⁻) Activating Agent Expected Major Product
Azide (N₃⁻) Methyl Iodide (CH₃I) 1-(5-Bromo-2-nitrophenoxy)-3-azido-2-(N-methylamino)propane
Cyanide (CN⁻) H⁺ (Acidic medium) 4-(5-Bromo-2-nitrophenoxy)-2-aminobutanenitrile
Benzylamine (BnNH₂) Benzyl Bromide N-benzyl-1-(5-bromo-2-nitrophenoxy)-3-(N-benzylamino)propan-2-amine

Note: The regioselectivity can be influenced by the specific reaction conditions and the nature of the nucleophile.

Activation of the azetidine ring with electrophiles is a key step in initiating its cleavage. chemrxiv.org The nitrogen atom, being the most basic site, readily reacts with electrophiles like acyl chlorides or alkyl halides. This initial reaction forms a quaternary azetidinium intermediate, which is highly activated towards ring-opening. researchgate.net The rate of the subsequent ring cleavage is largely dependent on the rate of this quaternization step. researchgate.net For instance, reaction with cyanogen (B1215507) bromide has been shown to readily open N-alkyl azetidines to yield 3-bromo-N-cyanamides. researchgate.net

In the context of this compound, treatment with a strong electrophile such as acetyl chloride would first generate an N-acetylazetidinium ion. The chloride counter-ion could then act as a nucleophile, attacking a ring carbon to yield a ring-opened product, such as N-(3-chloro-1-(5-bromo-2-nitrophenoxy)propan-2-yl)acetamide.

Azetidines can undergo ring expansion reactions to form larger, more stable five- or six-membered heterocycles like pyrrolidines and piperidines. magtech.com.cnacs.org These transformations are often mechanistically complex, sometimes proceeding through rearrangement of an initially formed azetidinium ylide or via acid-mediated pathways involving carbocation intermediates. acs.orgnih.gov For example, acid-mediated ring expansion of certain 2-substituted azetidines can lead to 1,3-oxazinan-2-ones through the trapping of a carbocation intermediate formed upon ring opening. acs.org While the specific substrate this compound lacks the typical substitution pattern for these documented examples, analogous reactivity under specific conditions cannot be entirely ruled out. A one-carbon ring expansion, for instance, can be achieved through the reaction with a diazo compound in the presence of a copper catalyst, proceeding via a magtech.com.cnCurrent time information in Pasuruan, ID.-Stevens rearrangement. nih.gov

Unsaturated azetidine derivatives, such as azetidine nitrones, can participate in cycloaddition reactions. acs.org These nitrones, which can be synthesized via methods like the electrocyclization of N-alkenylnitrones, act as 1,3-dipoles. researchgate.net They can react with various dipolarophiles, such as alkynes or alkenes, in [3+2] cycloaddition reactions to generate more complex, fused heterocyclic systems. acs.org For the parent compound this compound, it would first need to be converted into an unsaturated derivative, such as an azetidine nitrone, before it could undergo such cycloadditions.

Table 2: Potential Cycloaddition Reactivity of an Azetidine Nitrone Derived from the Title Compound

Dipolarophile Reaction Type Product Class
Dimethyl acetylenedicarboxylate [3+2] Cycloaddition Fused isoxazoline-azetidine system
Styrene [3+2] Cycloaddition Fused isoxazolidine-azetidine system

Note: This reactivity is hypothetical and requires prior conversion of this compound to a suitable unsaturated intermediate.

Influence of the 5-Bromo-2-nitrophenoxy Substituent on Azetidine Reactivity

The phenoxy group is substituted with two strongly electron-withdrawing groups: a nitro group (-NO₂) and a bromine atom (-Br).

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group due to both the inductive effect (-I) and the resonance effect (-R). assets-servd.hostminia.edu.eg The nitrogen atom bears a formal positive charge, and the electronegative oxygen atoms strongly pull electron density from the aromatic ring. assets-servd.hostminia.edu.eg This deactivation reduces the electron density of the entire phenoxy ring system. quora.com

The combined effect of these two groups makes the 5-bromo-2-nitrophenoxy moiety highly electron-deficient. This electronic character has several implications for the reactivity of the molecule. For instance, in reactions involving the aromatic ring (such as further electrophilic substitution), the ring is strongly deactivated. In the context of the azetidine ring's reactivity, the electron-withdrawing nature of the substituent will decrease the basicity of the ether oxygen and may have a modest inductive effect on the azetidine ring itself, although this effect is transmitted through several bonds (O-C3-C2/C4-N). This could slightly influence the pKa of the azetidine nitrogen and the stability of charged intermediates formed during reactions.

Steric Effects and Conformational Preferences

The conformational flexibility of the azetidine ring in this compound is a critical determinant of its reactivity. The ring can adopt a puckered conformation to alleviate some of the inherent strain. The orientation of the bulky 5-bromo-2-nitrophenoxy substituent at the C3 position significantly influences this puckering. Studies on substituted azetidines have shown that the ring can exist in either a planar or a puckered conformation, with the latter often being energetically favored for cis-isomers to minimize steric interactions. nih.gov

The steric hindrance imposed by the substituents on both the azetidine ring and the phenoxy group can dictate the accessibility of reactants to the reactive centers. For instance, the bromine and nitro groups on the phenyl ring can influence the approach of reagents in nucleophilic substitution or coupling reactions. The size and positioning of these groups can create a sterically hindered environment, affecting reaction rates and, in some cases, preventing certain transformations altogether.

Table 1: Factors Influencing Steric Hindrance and Conformational Preferences

FactorDescriptionPotential Impact on Reactivity
Azetidine Ring Puckering The non-planar conformation of the azetidine ring.Affects the orientation of the substituent and the accessibility of the nitrogen lone pair.
Substituent Size The van der Waals radii of the bromine and nitro groups.Can block the approach of reagents to the aromatic ring or the azetidine core.
Substituent Position The ortho and meta positioning of the nitro and bromine groups.Influences the electronic and steric environment around the ether linkage.
Nitrogen Inversion The rapid inversion of the nitrogen atom in the azetidine ring.Can influence the average conformation of the ring and its reactivity. nih.gov

Reaction Mechanism Elucidation for Transformations of the Compound

Understanding the reaction mechanisms for transformations involving this compound is crucial for predicting its chemical behavior and designing new synthetic routes.

Identification of Key Intermediates (e.g., Aziridinium Species, Nitrones)

In reactions involving the cleavage of the C-N bond of the azetidine ring, the formation of a transient, highly reactive aziridinium species is a plausible intermediate. This three-membered ring cation can be generated through intramolecular assistance of the nitrogen lone pair upon activation of a leaving group at the C3 position. However, in the case of this compound, the ether linkage makes direct formation of an aziridinium ion by this pathway less likely without prior modification.

Alternatively, reactions involving oxidation of the azetidine nitrogen could potentially lead to the formation of nitrones . The subsequent reactivity of these nitrones, such as cycloaddition reactions, would offer a pathway to more complex molecular scaffolds.

Transition State Characterization and Reaction Pathway Analysis

Computational studies on related azetidine systems have been instrumental in characterizing transition states and analyzing reaction pathways. For instance, in the intramolecular aminolysis of epoxy amines to form azetidines, density functional theory (DFT) calculations have been used to compare the energy barriers for the formation of azetidine versus the competing pyrrolidine (B122466) ring, thus explaining the observed regioselectivity. frontiersin.org Similar computational approaches could be applied to model the transformations of this compound, providing insights into the energies of transition states for various potential reaction pathways, such as nucleophilic aromatic substitution or ring-opening reactions.

Regio- and Stereoselectivity in Reactions Involving the Compound

The regio- and stereoselectivity of reactions are critical aspects that determine the synthetic utility of this compound.

Regioselectivity in reactions targeting the aromatic ring is influenced by the directing effects of the existing substituents. The nitro group is a strong deactivating and meta-directing group for electrophilic aromatic substitution, while the bromine atom is a deactivating but ortho-, para-directing group. For nucleophilic aromatic substitution, the nitro group strongly activates the positions ortho and para to it for attack by nucleophiles.

Stereoselectivity is particularly relevant in reactions involving the chiral center that would be created at C3 if the substituent were to be replaced, or in reactions at the nitrogen atom. The conformational preferences of the azetidine ring and the steric bulk of the 5-bromo-2-nitrophenoxy group can direct the approach of reagents to one face of the molecule over the other, leading to the preferential formation of one stereoisomer. For instance, in the synthesis of chiral azetidin-3-ones, stereoselectivity is a key consideration.

Research and Findings

Currently, detailed research findings specifically on the compound 3-(5-Bromo-2-nitrophenoxy)azetidine are limited in publicly accessible scientific literature. Its primary availability appears to be as a chemical intermediate or building block from various commercial suppliers. The interest in this particular molecule likely stems from its potential use in the synthesis of more complex molecules for applications in medicinal chemistry and materials science, leveraging the unique combination of the reactive azetidine (B1206935) ring and the electronically modified phenoxy group.

The presence of the bromo and nitro substituents on the phenyl ring offers multiple avenues for further chemical modification. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse functional groups. The nitro group can be reduced to an amine, which can then be further functionalized, for example, through acylation or diazotization reactions. These potential transformations make this compound a versatile scaffold for the generation of compound libraries for screening purposes.

Computational and Theoretical Studies of 3 5 Bromo 2 Nitrophenoxy Azetidine

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the fundamental characteristics of a molecule. For 3-(5-bromo-2-nitrophenoxy)azetidine, these calculations can predict its three-dimensional structure, the distribution of its electrons, and its reactivity profile.

Optimization of Molecular Geometries

The first step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. This is typically achieved using methods like DFT with a suitable basis set (e.g., B3LYP/6-31G*). The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound

ParameterPredicted Value
C-Br Bond Length (Å)1.90
C-N (azetidine) Bond Length (Å)1.47
C-O (ether) Bond Length (Å)1.37
N-O (nitro) Bond Length (Å)1.22
Azetidine (B1206935) Ring Puckering Angle (°)~15-20
Dihedral Angle (C-O-C-C of phenoxy) (°)~10-30

Note: These are representative values and the actual parameters would be determined by specific computational models.

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromo-substituted phenyl ring, particularly the oxygen and bromine atoms. The LUMO is anticipated to be concentrated on the electron-deficient nitro group and the azetidine ring. A smaller HOMO-LUMO gap would suggest higher reactivity.

Charge Distribution and Electrostatic Potential Mapping

Analysis of the charge distribution and the molecular electrostatic potential (MEP) provides a visual representation of the electron density around the molecule. researchgate.net The MEP map highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

In this compound, the most negative electrostatic potential is expected around the oxygen atoms of the nitro group, indicating their susceptibility to electrophilic attack. The area around the hydrogen atoms of the azetidine ring and the bromine atom would likely exhibit a positive electrostatic potential, suggesting these sites are prone to nucleophilic interactions.

Conformational Analysis and Dynamic Simulations of Azetidine-Phenoxy Ethers

The flexibility of the azetidine ring and the ether linkage allows this compound to adopt various conformations. Conformational analysis is essential to identify the most stable conformers and understand their relative energies. nih.gov

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. researchgate.net By simulating the motion of the atoms, MD can reveal the accessible conformational space and the transitions between different conformers. These simulations are particularly useful for understanding how the molecule might behave in different solvent environments.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways. nih.govresearchgate.net For this compound, computational methods can be used to explore potential synthetic routes and predict its reactivity in various chemical transformations.

Reaction Coordinate Mapping

Reaction coordinate mapping is a technique used to explore the energy landscape of a chemical reaction. arxiv.orgaps.org It involves systematically changing the geometry of the reacting molecules along a defined reaction coordinate, which represents the progress of the reaction from reactants to products.

For instance, the nucleophilic substitution at the azetidine ring could be studied by mapping the reaction coordinate for the approach of a nucleophile and the departure of a leaving group. This would allow for the identification of the transition state structure and the calculation of the activation energy, providing a quantitative measure of the reaction's feasibility. Computational studies can model complex reaction systems and account for the influence of non-covalent interactions, which can play a significant role in the reaction mechanism. nih.govresearchgate.net

Determination of Activation Barriers and Reaction Energetics

For a reaction analogous to the formation of this compound, such as the SNAr reaction of a nitrophenoxy ether, computational studies can elucidate the energy profile. For instance, the Gibbs free energy of activation (ΔG‡) for the nucleophilic addition of pyrrolidine (B122466) to 2-methoxy-3-cyano-5-nitrothiophene, a somewhat related system, has been calculated to be 19.0 kcal/mol. In another study, the rotational barrier of the nitro group in 4,6-dichloro-5-nitrobenzofuroxan was computed to be 9.15 kcal/mol, indicating the energy required for conformational changes that can influence reactivity.

Table 1: Illustrative Calculated Activation and Rotational Barriers for Analogous Systems

SystemParameterComputational MethodCalculated Value (kcal/mol)
Pyrrolidine + 2-methoxy-3-cyano-5-nitrothiopheneGibbs Free Energy of Activation (ΔG‡)DFT19.0
4,6-dichloro-5-nitrobenzofuroxanNitro Group Rotational BarrierDFT9.15

This table presents data from analogous systems to illustrate the types of parameters that can be determined computationally. The values are not directly transferable to this compound.

Predictive Modeling for Synthetic Outcomes and Reactivity

Computational models are increasingly employed to predict the outcomes of chemical reactions, including yield and regioselectivity, thus guiding synthetic efforts. mit.edu These models can range from those based on quantum mechanical calculations to machine learning algorithms trained on large datasets of chemical reactions.

For the synthesis of azetidines, computational models have been successfully used to predict which combinations of reactants will lead to the desired product. mit.edu By calculating parameters such as frontier molecular orbital energies, these models can rapidly screen potential reactions and identify those with a higher probability of success. mit.edu For example, a recent study demonstrated that such a model could accurately predict the feasibility of 18 different alkene-oxime pairs for the synthesis of various azetidine derivatives. mit.edu

In the context of this compound, predictive models could be used to:

Assess the feasibility of the SNAr reaction: By comparing the calculated activation energy with that of known successful reactions.

Predict potential side reactions: By calculating the activation barriers for alternative reaction pathways.

Optimize reaction conditions: By modeling the effect of different solvents and temperatures on the reaction rate and selectivity.

Table 2: Example of a Predictive Model's Success in Azetidine Synthesis

Predicted OutcomeExperimental VerificationSuccess Rate
18 reactionsMost predictions were accurateHigh

This table is based on a study of a different azetidine synthesis but illustrates the predictive power of computational modeling. mit.edu

Solvent Effects in Computational Studies of the Compound

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. Computational models can account for solvent effects through various methods, such as the Polarizable Continuum Model (PCM) and the SMD (Solvation Model based on Density) model. semanticscholar.org These models treat the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of solvation energies and their impact on the reaction profile.

For SNAr reactions, which are common in the synthesis of compounds like this compound, the solvent polarity is a critical factor. Computational studies have shown that for reactions involving charged nucleophiles, polar aprotic solvents can significantly accelerate the reaction rate compared to protic solvents. This is because protic solvents can form strong hydrogen bonds with the nucleophile, stabilizing it and increasing the activation energy.

The reliability of different solvation models can vary. For instance, one study found that for certain nucleophilic substitution reactions in dipolar aprotic solvents, the PCM method provided more accurate results than the SMD model. semanticscholar.org The selection of an appropriate computational model is therefore crucial for obtaining meaningful predictions of solvent effects.

Table 3: Comparison of Solvation Models for Nucleophilic Substitution Reactions

Solvent TypeSolvation ModelRoot Mean Squared (RMS) Error (kcal/mol)
Dipolar Aprotic SolventsSMD5.6
Dipolar Aprotic SolventsPCM3.2
MethanolSMD3.0

This table is based on a comparative study of solvation models for a set of anion-molecule nucleophilic substitution reactions and highlights the importance of model selection. semanticscholar.org

Applications in Advanced Organic Synthesis: 3 5 Bromo 2 Nitrophenoxy Azetidine As a Synthetic Building Block

Utilization as a Precursor for Complex Heterocyclic Systems

The strategic placement of functional groups on the 3-(5-Bromo-2-nitrophenoxy)azetidine scaffold enables its use as a starting point for the synthesis of more intricate heterocyclic architectures, including fused, bridged, and spirocyclic systems. acs.org The inherent reactivity of the azetidine (B1206935) ring, combined with the potential for transformations on the aromatic ring, provides multiple pathways for intramolecular cyclization reactions.

For instance, after suitable modification of the azetidine nitrogen and transformation of the aromatic substituents, intramolecular reactions can be triggered to form novel ring systems. An example of this strategy involves the intramolecular Buchwald-Hartwig cross-coupling reaction. nih.gov By reducing the nitro group to an amine and performing an intramolecular amination onto the carbon bearing the bromine atom, a fused heterocyclic system can be constructed. Similarly, the azetidine ring itself can participate in ring-expansion reactions or act as a tether for forming larger macrocyclic structures through techniques like ring-closing metathesis. researchgate.netnih.gov The ability to generate skeletal diversity from a common azetidine core is a cornerstone of its utility in advanced synthesis. acs.org

Derivatization at the Azetidine Nitrogen Atom

The secondary amine of the azetidine ring is a primary site for derivatization, allowing for the introduction of a wide array of substituents. This functionalization is crucial for modulating the properties of the molecule and for setting up subsequent synthetic transformations. Standard N-alkylation reactions can be readily performed; for example, treatment with allyl bromide in the presence of a base introduces an allyl group, a versatile handle for further chemistry such as ring-closing metathesis. nih.gov

Another key derivatization is N-acylation or N-sulfonylation. The nitrogen can be protected with common protecting groups like the tert-butoxycarbonyl (Boc) group, which can be useful to attenuate the nucleophilicity of the nitrogen during other transformations. nih.gov Alternatively, sulfonylation, for instance with o-nitrobenzenesulfonyl chloride, provides a stable derivative that can influence the reactivity of the entire scaffold and participate in subsequent cyclization strategies. acs.orgnih.gov These derivatizations are fundamental first steps in multi-step sequences aimed at building molecular complexity.

Functionalization and Modification at Carbon Centers of the Azetidine Ring

While the parent compound features a substituent at the C3 position, the carbon atoms of the azetidine ring itself can be sites for further functionalization, although this is often more challenging than N-derivatization. The synthesis of azetidin-3-ones, structural isomers of the more common β-lactams, provides a ketone handle at the C3 position. nih.gov This carbonyl group serves as a versatile point for subsequent modifications, such as nucleophilic additions or reductions, to introduce new stereocenters and functional groups. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has emerged as a modern method to access chiral azetidin-3-ones, bypassing the need for potentially hazardous diazo intermediates. nih.gov Although direct C-H functionalization of the azetidine ring is an emerging area, the primary strategies for modifying the carbon skeleton rely on synthesizing the ring from already functionalized precursors. rsc.org

Transformations of the 5-Bromo-2-nitrophenoxy Moiety

The substituted aromatic ring of this compound offers two distinct and highly valuable reactive handles: the nitro group and the bromine atom. These can be manipulated selectively to introduce new functionalities and build molecular complexity.

The reduction of aromatic nitro groups is a fundamental and reliable transformation in organic synthesis. wikipedia.org This conversion of the electron-withdrawing nitro group to an electron-donating amino group dramatically alters the electronic properties of the aromatic ring and provides a nucleophilic center for further reactions. A variety of methods can be employed for this reduction.

Classic conditions include the use of metals in acidic media, such as iron powder in acetic acid or hydrochloric acid. google.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is another widely used and efficient method. wikipedia.org For substrates sensitive to acidic conditions or catalytic hydrogenation, other reagents like tin(II) chloride can be effective. wikipedia.org The resulting aniline (B41778) derivative is a key intermediate for constructing further complexity, for example, through amide bond formation, diazotization, or as a nucleophile in cyclization reactions.

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups

Reagent System Typical Conditions Notes
Fe / Acid (e.g., HCl, Acetic Acid) Reflux or elevated temperature A classic, robust, and cost-effective method. google.com
Catalytic Hydrogenation (H₂) Pd/C, PtO₂, or Raney Ni catalyst Generally clean and high-yielding; may affect other reducible groups. wikipedia.org
Tin(II) Chloride (SnCl₂) Concentrated HCl, ethanol A common laboratory-scale method. wikipedia.org
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous or biphasic system Useful for selective reductions in the presence of other reducible groups. wikipedia.org

The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which couples the aryl bromide with a boronic acid or ester, is particularly noteworthy for its functional group tolerance and reliability. nih.govresearchgate.net This reaction allows for the direct installation of a wide range of aryl and heteroaryl substituents at the C5 position of the phenoxy ring.

Optimization of reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, is crucial for achieving high yields. uzh.ch For electron-deficient systems, the use of specialized ligands, such as those based on ferrocene (B1249389) (e.g., dppf), can be beneficial. researchgate.net Other cross-coupling reactions, such as the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines), can also be envisioned at this position, each providing access to a different class of derivatives.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides

Reaction Name Coupling Partner Bond Formed Typical Catalyst/Ligand
Suzuki-Miyaura Boronic acid/ester (R-B(OR)₂) C-C (sp²-sp²) Pd(PPh₃)₄, Pd(dppf)Cl₂
Sonogashira Terminal alkyne (R-C≡CH) C-C (sp²-sp) PdCl₂(PPh₃)₂, CuI (co-catalyst)
Heck Alkene (R-CH=CH₂) C-C (sp²-sp²) Pd(OAc)₂, P(o-tol)₃

Integration into Diversity-Oriented Synthesis (DOS) Scaffolds (excluding lead-like or drug discovery context)

Diversity-Oriented Synthesis (DOS) aims to generate collections of structurally diverse small molecules from a common starting material, enabling the exploration of chemical space. nih.govnih.gov this compound is an ideal scaffold for DOS strategies due to its multiple, orthogonally reactive functional groups.

A DOS approach using this building block could proceed as follows:

Scaffold Derivatization: The azetidine nitrogen can be functionalized with a library of different alkyl or acyl groups.

Parallel Transformations: The resulting library can then be split and subjected to different reaction pathways. One portion could undergo nitro group reduction, while another undergoes Suzuki coupling at the bromine position.

Iterative Diversification: The products from these reactions can be further diversified. For example, the anilines resulting from nitro reduction can be acylated with a library of carboxylic acids, while the biaryl products from Suzuki coupling could undergo a second set of transformations.

This strategy allows for the rapid generation of a large number of unique molecular architectures, each differing in the substituents on the azetidine nitrogen and the aromatic ring, as well as in the core heterocyclic structure if cyclization reactions are employed. acs.orgnih.gov The goal is the efficient synthesis of diverse and complex scaffolds for various applications in chemical biology and materials science.

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
Azetidine
Pyrrolidine (B122466)
Azetidin-3-one
β-lactam
o-nitrobenzenesulfonyl chloride
Allyl bromide
tert-butoxycarbonyl (Boc) anhydride
Tin(II) chloride
Sodium hydrosulfite
Raney nickel

Q & A

(Basic) What are the key considerations for synthesizing 3-(5-Bromo-2-nitrophenoxy)azetidine in high yield?

Methodological Answer:
Synthesis requires careful optimization of substituents and reaction conditions. Cyclization of amines to azetidines is influenced by:

  • Substituent Effects : Electron-donating groups (e.g., -OMe) at the R1 position can enhance azetidine formation, but steric hindrance or electronic deactivation (e.g., 4-OMe) may prevent cyclization .
  • Reagent Selection : Use palladium catalysts or acid conditions (e.g., trifluoroacetic acid) to stabilize reactive intermediates and avoid side reactions like dimerization .
  • Temperature Control : Elevated temperatures (e.g., 80–140°C) are often required for cyclization but must be balanced to prevent decomposition .

(Basic) How can the structure of this compound be confirmed post-synthesis?

Methodological Answer:
Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to verify the azetidine ring and substituent positions. For example, coupling constants (~3–5 Hz) distinguish cis/trans ring conformations .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry if single crystals are obtained (e.g., TFA salts enhance crystallinity) .

(Advanced) What strategies mitigate azetidine ring instability during reactions?

Methodological Answer:
Azetidines are prone to ring-opening or dimerization under acidic or thermal conditions. Mitigation approaches include:

  • Catalyst Optimization : Palladium black or ZnCl2_2 stabilizes intermediates, reducing polymerization .
  • Solvent Choice : Polar aprotic solvents (e.g., DMSO, CH3_3CN) minimize acid-catalyzed degradation .
  • Low-Temperature Workup : Conduct reactions at ≤80°C and avoid prolonged heating .

(Advanced) How do substituents on the aryl group affect the reactivity of this compound?

Methodological Answer:
Substituent electronic and steric effects dictate reaction pathways:

Substituent (R1)Reactivity OutcomeReference
3-OMe3:1 Azetidine:Pyrrolidine ratio
4-OMeNo cyclization due to steric hindrance
Electron-withdrawing (e.g., -NO2_2)Stabilizes intermediates, enhancing azetidine yield

For bromo-nitrophenoxy derivatives, the electron-withdrawing nitro group enhances electrophilic reactivity, facilitating nucleophilic substitution or cross-coupling reactions .

(Basic) What purification methods are effective for this compound?

Methodological Answer:

  • Flash Chromatography : Use silica gel with gradient elution (e.g., hexane:ethyl acetate) to separate azetidines from byproducts .
  • Acid-Base Extraction : Form TFA salts (e.g., 3-(fluoromethyl)azetidine hydrochloride) to improve solubility and crystallinity .
  • Distillation : Vacuum distillation removes volatile impurities for high-purity samples (>95%) .

(Advanced) How can researchers resolve contradictions in substituent effects during cyclization?

Methodological Answer:
Contradictions (e.g., variable azetidine yields with similar substituents) require:

  • Mechanistic Studies : Use isotopic labeling (e.g., 15N^{15}N) or DFT calculations to probe transition states .
  • In Situ Monitoring : Track reaction progress via HPLC or 1H^1H NMR to identify intermediates .
  • Systematic Screening : Test substituent libraries under standardized conditions to isolate electronic vs. steric effects .

(Basic) What analytical techniques track reaction progress for azetidine synthesis?

Methodological Answer:

  • TLC Monitoring : Use iodine staining or UV visualization to detect starting material consumption .
  • HPLC/MS : Quantify azetidine formation and detect side products (e.g., pyrrolidines) .
  • In Situ IR Spectroscopy : Monitor functional groups (e.g., nitro or bromo peaks) in real time .

(Advanced) How does bromine substitution influence downstream applications of this compound?

Methodological Answer:
The bromine atom enables:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids for functionalized derivatives .
  • Photocatalysis : Bromine enhances radical strain-release reactivity in azetidine ring-opening .
  • Biological Probes : Bromine acts as a heavy atom for X-ray crystallography or isotopic labeling in target-binding studies .

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